5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
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Description
5-(4-(Furan-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
A study by Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of some azole derivatives starting from furan-2-carbohydrazide. Among these derivatives, compounds containing piperazine moiety were synthesized and demonstrated activity against various microorganisms, suggesting potential use in developing new antimicrobial agents (Başoğlu et al., 2013).
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized novel derivatives featuring the furan-2-yl and piperazine structural motifs. These compounds were evaluated for their antidepressant and antianxiety properties through behavioral tests on albino mice, showing significant activity and suggesting their potential as therapeutic agents for these conditions (Kumar et al., 2017).
Fungicidal and Herbicidal Activity
Wang et al. (2015) reported the synthesis of novel furan/thiophene and piperazine-containing Mannich bases with significant in vitro and in vivo fungicidal activity against several plant fungi. Some compounds also displayed herbicidal activity, indicating their potential in agricultural applications (Wang et al., 2015).
Analytical Method Development
Varynskyi et al. (2017) developed a new, highly sensitive method for the determination of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, an active pharmaceutical ingredient, in injection solutions. This research contributes to the pharmaceutical analysis field, ensuring the quality and safety of pharmaceutical preparations (Varynskyi et al., 2017).
Properties
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c18-11-12-17(24-15(19-12)14-4-2-10-25-14)21-7-5-20(6-8-21)16(22)13-3-1-9-23-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKGBGAOPWIYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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